6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities
Preparation Methods
The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and 2-methoxyphenylpiperazine.
Reaction Conditions: The reaction is carried out in dry acetone with anhydrous potassium carbonate at 50°C.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using green solvents and catalysts.
Chemical Reactions Analysis
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can be compared with other similar compounds:
Properties
IUPAC Name |
6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-11-21-17(13-19(15)25)16(12-22(26)28-21)14-23-7-9-24(10-8-23)18-5-3-4-6-20(18)27-2/h3-6,11-13,25H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSFBYFHPVFHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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